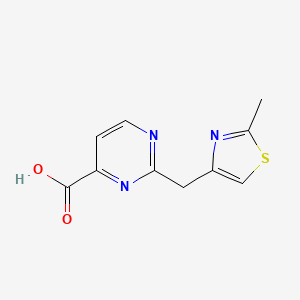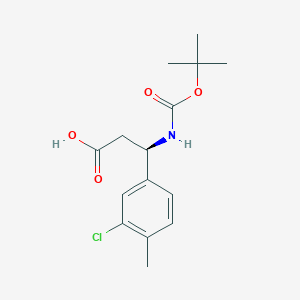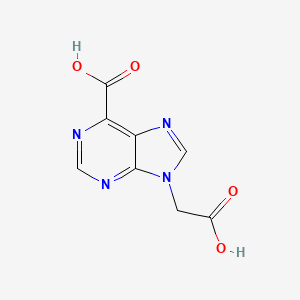
9-(carboxymethyl)-9H-purine-6-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(carboxymethyl)-9H-purine-6-carboxylic acid is a compound that belongs to the purine family Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleic acids
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(carboxymethyl)-9H-purine-6-carboxylic acid typically involves multi-step organic reactions. One common method is the alkylation of a purine derivative with a carboxymethylating agent, such as chloroacetic acid, under basic conditions. The reaction proceeds through nucleophilic substitution, where the purine nitrogen attacks the electrophilic carbon of the chloroacetic acid, forming the carboxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to isolate the desired product.
Analyse Des Réactions Chimiques
Types of Reactions
9-(carboxymethyl)-9H-purine-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxymethyl group can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The purine ring can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Substitution reactions often require catalysts or specific conditions, such as acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the carboxymethyl group can yield carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
9-(carboxymethyl)-9H-purine-6-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structural similarity to nucleotides makes it useful in studying DNA and RNA interactions and functions.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 9-(carboxymethyl)-9H-purine-6-carboxylic acid involves its interaction with biological molecules, particularly nucleic acids. The carboxymethyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with nucleotides, influencing the structure and function of DNA and RNA. These interactions can affect processes such as replication, transcription, and translation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Adenine: A purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Hypoxanthine: A naturally occurring purine derivative involved in nucleotide metabolism.
Uniqueness
9-(carboxymethyl)-9H-purine-6-carboxylic acid is unique due to the presence of both carboxymethyl and carboxylic acid groups, which confer distinct chemical properties and potential applications compared to other purine derivatives. These functional groups enhance its reactivity and ability to form specific interactions with biological molecules.
Propriétés
Formule moléculaire |
C8H6N4O4 |
|---|---|
Poids moléculaire |
222.16 g/mol |
Nom IUPAC |
9-(carboxymethyl)purine-6-carboxylic acid |
InChI |
InChI=1S/C8H6N4O4/c13-4(14)1-12-3-11-5-6(8(15)16)9-2-10-7(5)12/h2-3H,1H2,(H,13,14)(H,15,16) |
Clé InChI |
SNEJWUXQYYOGOV-UHFFFAOYSA-N |
SMILES canonique |
C1=NC(=C2C(=N1)N(C=N2)CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


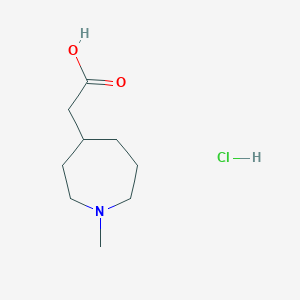
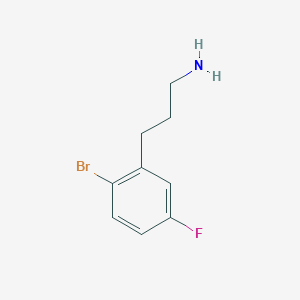
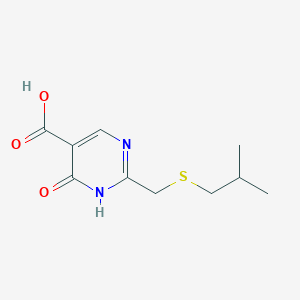

![6-chloro-N'-[2-(1-methylbenzimidazol-2-yl)acetyl]pyridine-3-carbohydrazide](/img/structure/B13538243.png)
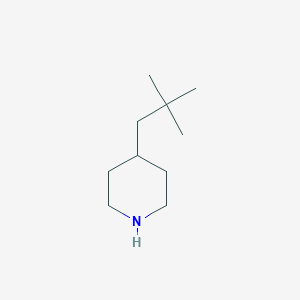
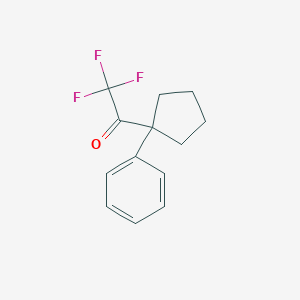
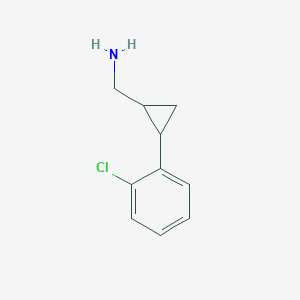
![Methyl 2-[3-methoxy-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetate](/img/structure/B13538271.png)
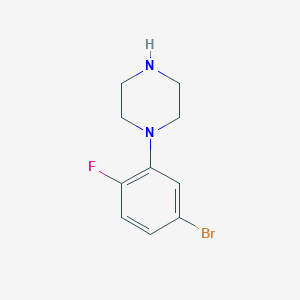
![1-[(2,6-Dimethoxyphenyl)methyl]piperazine](/img/structure/B13538281.png)
